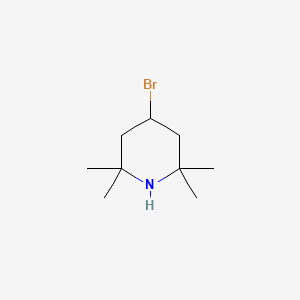

4-Bromo-2,2,6,6-tetramethylpiperidine

Beschreibung

4-Bromo-2,2,6,6-tetramethylpiperidine (4-Br-TMP) is a halogenated derivative of 2,2,6,6-tetramethylpiperidine (TMP), a sterically hindered cyclic amine. The bromine substituent at the C4 position introduces unique electronic and steric effects, distinguishing it from other TMP derivatives. This compound is synthesized via electrochemical bromination of TMP, yielding free nitroxyl radicals (e.g., 2,2,6,6-tetramethylpiperidine-1-oxyl) as intermediates . Its applications span electrochemical mediation, organic synthesis, and materials science, where its electron-withdrawing bromine group enhances reactivity in redox processes .

Eigenschaften

CAS-Nummer |

67845-89-0 |

|---|---|

Molekularformel |

C9H18BrN |

Molekulargewicht |

220.15 g/mol |

IUPAC-Name |

4-bromo-2,2,6,6-tetramethylpiperidine |

InChI |

InChI=1S/C9H18BrN/c1-8(2)5-7(10)6-9(3,4)11-8/h7,11H,5-6H2,1-4H3 |

InChI-Schlüssel |

QFZDDOSCZLLDHS-UHFFFAOYSA-N |

SMILES |

CC1(CC(CC(N1)(C)C)Br)C |

Kanonische SMILES |

CC1(CC(CC(N1)(C)C)Br)C |

Andere CAS-Nummern |

67845-89-0 |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

Comparison with TEMPO Derivatives

TMP derivatives functionalized with nitroxyl radicals (e.g., TEMPO, 4-Oxo-TEMPO) are widely used as catalysts and stabilizers. Key distinctions include:

- 4-Acetamido-TEMPO (A-TEMPO): The acetamido group at C4 enhances oxidation catalytic ability due to electron-withdrawing effects, yielding higher electrochemical response currents than TEMPO.

- 4-Trifluoroacetamido-TEMPO (F-TEMPO) : The trifluoroacetamido group further increases oxidative reactivity compared to A-TEMPO, with applications in biosensing and molecular recognition. Unlike 4-Br-TMP, these derivatives prioritize catalytic efficiency over mediator roles .

- 4-Oxo-TEMPO (Tempone) : The oxo group at C4 enables antioxidant activity in biological systems, protecting cells from oxidative damage. In contrast, 4-Br-TMP’s bromine substituent is more reactive in electrochemical halogenation and radical generation .

Table 1: Key Properties of TEMPO Derivatives vs. 4-Br-TMP

Comparison with Halogenated TMP Derivatives

- 1-Chloro-TMP : Electrochemical chlorination of TMP produces chloro derivatives, which form aminyl radicals. However, 4-Br-TMP’s bromine at C4 enables distinct reaction pathways, such as Favorskii rearrangements in strongly acidic conditions, yielding pyrrolidine derivatives .

- 3,5-Dibromo-TMP : Bromination under acidic conditions yields dibrominated products, which exhibit lower stability than 4-Br-TMP due to steric clashes. The C4 bromine in 4-Br-TMP offers better regioselectivity in synthetic applications .

Comparison with Non-Halogenated TMP Derivatives

- 2,2,6,6-Tetramethylpiperidine (TMP): The parent compound lacks substituents at C4, making it a strong non-nucleophilic base for deprotonation reactions. 4-Br-TMP’s bromine reduces basicity but introduces redox-active properties .

- 4-Amino-TMP: The amino group at C4 facilitates coupling reactions in drug discovery (e.g., HIV entry inhibitors). Unlike 4-Br-TMP, this derivative prioritizes hydrogen bonding over redox activity .

Mechanistic and Application Differences

Electrochemical Reactivity

4-Br-TMP serves as a mediator in alcohol oxidation, generating nitroxyl radicals during electrolysis. Comparatively, A-TEMPO and F-TEMPO directly catalyze oxidations without requiring electrochemical activation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.